molecular formula C20H18N4O3 B2842834 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 2034523-54-9

1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2842834
CAS No.: 2034523-54-9
M. Wt: 362.389
InChI Key: YBAIZODQCYJILH-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of structural motifs, including a dioxin ring, a triazole ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic synthesis. The process begins with the preparation of the dioxin ring, followed by the introduction of the triazole and azetidine rings through cycloaddition reactions. Common reagents used in these steps include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as chromatography and recrystallization would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its triazole ring is particularly useful in click chemistry, a technique used to label and track biomolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong interactions with metal ions, while the azetidine ring can interact with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole apart is its combination of three distinct structural motifs, which confer unique reactivity and potential applications. The presence of the triazole ring allows for click chemistry applications, while the azetidine ring provides additional sites for chemical modification.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-20(19-13-26-17-8-4-5-9-18(17)27-19)23-10-15(11-23)24-12-16(21-22-24)14-6-2-1-3-7-14/h1-9,12,15,19H,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAIZODQCYJILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2COC3=CC=CC=C3O2)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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